Icmt-IN-21
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Overview
Description
Icmt-IN-21 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase. This enzyme is crucial in the post-translational modification of proteins, particularly those involved in cell signaling pathways. This compound is a sulfonamide-modified farnesyl cysteine, which makes it effective in inhibiting the activity of isoprenylcysteine carboxyl methyltransferase .
Preparation Methods
The synthesis of Icmt-IN-21 involves several steps, starting with the modification of farnesyl cysteine. The key synthetic route includes the introduction of a sulfonamide group to the farnesyl cysteine structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Icmt-IN-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Icmt-IN-21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein modification.
Biology: Researchers use this compound to investigate the role of isoprenylcysteine carboxyl methyltransferase in cell signaling pathways and its impact on cellular functions.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases related to abnormal protein prenylation, such as cancer.
Mechanism of Action
Icmt-IN-21 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins. By inhibiting this enzyme, this compound prevents the proper localization and function of these proteins, which can disrupt cell signaling pathways and inhibit cell proliferation .
Comparison with Similar Compounds
Icmt-IN-21 is unique due to its sulfonamide-modified farnesyl cysteine structure, which is critical for its inhibitory activity. Similar compounds include:
Cysmethynil: Another inhibitor of isoprenylcysteine carboxyl methyltransferase, but with a different chemical structure.
Indole-based inhibitors: These compounds also target isoprenylcysteine carboxyl methyltransferase but have distinct structural features compared to this compound.
This compound stands out due to its specific modifications that enhance its inhibitory potency and selectivity for isoprenylcysteine carboxyl methyltransferase.
Properties
Molecular Formula |
C22H33NO4S3 |
---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
(2R)-2-(thiophen-2-ylsulfonylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C22H33NO4S3/c1-17(2)8-5-9-18(3)10-6-11-19(4)13-15-28-16-20(22(24)25)23-30(26,27)21-12-7-14-29-21/h7-8,10,12-14,20,23H,5-6,9,11,15-16H2,1-4H3,(H,24,25)/b18-10+,19-13+/t20-/m0/s1 |
InChI Key |
MQLFDFLYIJHAIZ-OWNDRHNHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NS(=O)(=O)C1=CC=CS1)C)C)C |
Origin of Product |
United States |
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